molecular formula C12H10BrNO3S2 B440869 (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 352694-18-9

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B440869
CAS No.: 352694-18-9
M. Wt: 360.3g/mol
InChI Key: FHXHFVSXLQIMCW-WTKPLQERSA-N
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Description

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a brominated benzylidene group and two methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells, leading to its observed biological activities.

Comparison with Similar Compounds

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the bromine atom and methoxy groups in This compound may confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-5-7(13)3-6(10(8)17-2)4-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHFVSXLQIMCW-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C\2/C(=O)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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